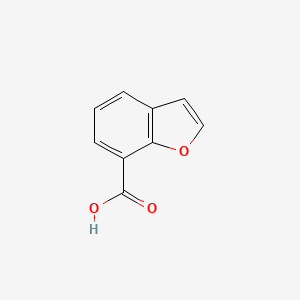

Benzofuran-7-carboxylic acid

Description

Properties

IUPAC Name |

1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHILIQFOBNARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536130 | |

| Record name | 1-Benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90484-22-3 | |

| Record name | 1-Benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-7-Carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation-Coupling-Deprotection Method

Synthetic Route Overview

The halogenation-coupling-deprotection strategy, as detailed in CN110818661B , involves three sequential steps:

- Halogenation of 4-protected amino-2-hydroxybenzoic acid/ester.

- Coupling with trialkyl acetylene silicon under palladium catalysis.

- Deprotection/hydrolysis to yield the final product.

Halogenation Reaction

In the first step, 4-protected amino-2-hydroxybenzoic acid derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate) react with halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like dioxane or 1,2-dichloroethane. Heating to 80–85°C facilitates dihalogenation at the 3- and 5-positions, achieving yields up to 94% (Example 2).

Coupling Reaction

The dihalogenated intermediate undergoes a Sonogashira-type coupling with trialkyl acetylene silicon (e.g., triethylsilylacetylene) in the presence of palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) and cuprous iodide. This step forms the benzofuran skeleton, with yields ranging from 70–71% .

Deprotection and Hydrolysis

Final deprotection under alkaline conditions (e.g., KOH in dioxane/water) removes silicon protecting groups and hydrolyzes esters to carboxylic acids. Total yields for the three-step process reach 53.7–54.5% .

Table 1: Halogenation-Coupling-Deprotection Method Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | NCS, dioxane, 80–85°C | 94 |

| Coupling | PdCl₂(dppf), CuI, triethylsilylacetylene | 71.2 |

| Deprotection | KOH, dioxane/water | 66.7 |

| Total Yield | 53.7 |

Multi-Step Synthesis via 4-Hydroxyindanone

Synthetic Pathway

US20090131688A1 outlines a five-step route starting from 4-hydroxyindanone:

- Silylation with N,O-bis(trimethylsilyl)acetamide (BSA).

- Ozonolysis of the silylated enol ether.

- Oxidation to form a diketone intermediate.

- Esterification with alkyl halides.

- Aromatization to yield benzofuran-7-carboxylate esters.

Key Challenges

This method suffers from low overall yields (~21% ) due to byproduct formation during the Claisen rearrangement step. The synthesis of 6-benzofuran-carboxylic acid as a positional isomer complicates purification, limiting industrial adoption.

Table 2: Multi-Step Synthesis Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Silylation | BSA, 50°C | 85 |

| Ozonolysis | O₃, −40°C | 78 |

| Oxidation | H₂O₂, acetic acid | 65 |

| Esterification | Methanol, H₂SO₄ | 72 |

| Aromatization | Pd/C, H₂ | 58 |

| Total Yield | 21.2 |

Cyclization-Chlorination-Hydrolysis Approach

Methodology

CN104016949A describes a three-step process:

- Cyclization of 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

- Chlorination with N-chlorosuccinimide (NCS).

- Hydrolysis under alkaline conditions.

Optimized Conditions

Cyclization in tetrahydrofuran (THF) at ambient temperature achieves 85% yield , while chlorination in dimethylformamide (DMF) at 80–85°C provides 70% yield . Final hydrolysis with aqueous KOH yields 66.7% pure product.

Table 3: Cyclization-Chlorination-Hydrolysis Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | PPh₃, DEAD, THF | 85 |

| Chlorination | NCS, DMF, 80–85°C | 70 |

| Hydrolysis | KOH, H₂O/EtOH | 66.7 |

| Total Yield | 39.7 |

Transition Metal-Catalyzed Approaches

Ruthenium-Catalyzed C–H Alkenylation

Recent advancements in ACS Omega highlight ruthenium-catalyzed methods using m-hydroxybenzoic acids and alkynes. Magnesium acetate in γ-valerolactone (GVL) solvent facilitates aerobic oxidation, yielding benzofuran derivatives. Electron-donating substituents (e.g., CH₃, OCH₃) enhance yields up to 75% , while electron-withdrawing groups (e.g., Cl, Br) reduce efficiency.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Total Yield (%) | Scalability | Byproduct Formation |

|---|---|---|---|

| Halogenation-Coupling-Deprotection | 53.7 | High | Low |

| Multi-Step via 4-Hydroxyindanone | 21.2 | Moderate | High |

| Cyclization-Chlorination-Hydrolysis | 39.7 | Moderate | Moderate |

| Transition Metal-Catalyzed | 30–80 | Low | Variable |

Chemical Reactions Analysis

Types of Reactions: Benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2nd and 3rd positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and reduced benzofuran derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzofuran-7-carboxylic acid and its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study :

A study evaluated the anticancer properties of benzofuran derivatives, highlighting that modifications to the benzofuran structure can enhance biological activity. One derivative showed an IC50 value of less than 1 μM against breast cancer cells, indicating potent anticancer effects .

Antimicrobial Effects

This compound has shown activity against various microbial strains, including Gram-positive bacteria and fungi. This makes it a promising candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 8 | Antifungal |

| 4-Bromo-2-methyl-benzofuran-7-carboxylic acid | 2 | Antibacterial |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules and can be modified to yield various functionalized derivatives that are valuable in pharmaceuticals and agrochemicals.

Synthesis Example :

A recent method for synthesizing benzofuran derivatives involved the use of halogenated reagents to create complex structures efficiently. This method improved yield and reduced the number of byproducts compared to traditional synthesis techniques .

Material Science

The unique electronic properties of benzofuran derivatives make them suitable candidates for applications in organic electronics. They are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings :

Studies have indicated that certain benzofuran derivatives possess favorable charge transport properties, which are essential for efficient device performance in OLEDs .

Mechanism of Action

The mechanism of action of benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.

Pathways Involved: It may inhibit key pathways involved in cell proliferation, apoptosis, and microbial growth, contributing to its therapeutic effects.

Comparison with Similar Compounds

Benzofuran-7-carboxylic acid can be compared with other benzofuran derivatives such as:

Psoralen: Used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Known for its use in photochemotherapy.

Angelicin: Exhibits anticancer and antimicrobial activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 7th position allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Biological Activity

Benzofuran-7-carboxylic acid is a significant compound within the benzofuran class, known for its diverse biological activities. This article comprehensively reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound (C₉H₆O₃) is characterized by a benzofuran ring substituted with a carboxylic acid group at the 7-position. This structural modification enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .

- Antitumor Activity : Research indicates that benzofuran derivatives possess anticancer properties. A study highlighted that certain derivatives exhibited potent antiproliferative effects against cancer cell lines, with growth inhibition values (GI₅₀) as low as 2.20 μM in specific cases .

- Anti-inflammatory Effects : Benzofuran compounds are also recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at various positions on the benzofuran ring can significantly influence its efficacy:

Case Studies

- Antimycobacterial Activity : A series of benzofuran derivatives, including this compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated promising results with MIC values as low as 8 μg/mL .

- Antifungal Activity : In vitro studies revealed that certain derivatives exhibited antifungal effects against Candida albicans, with MIC values around 100 μg/mL. This underscores the potential of benzofuran derivatives in treating fungal infections .

- Anticancer Studies : The antiproliferative effects of this compound were evaluated against various cancer cell lines. Compounds derived from this scaffold showed significant growth inhibition, indicating potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.